(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one
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Overview
Description
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one is an organic compound that belongs to the class of imines. It is characterized by the presence of a carbon-nitrogen double bond (C=N) and is often used in various chemical reactions due to its unique structural properties. This compound is of interest in both academic research and industrial applications due to its potential reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one typically involves the condensation reaction between benzaldehyde and acetophenone in the presence of an amine catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of amines.
Substitution: Leads to substituted aromatic compounds.
Scientific Research Applications
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A precursor in the synthesis of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one.
Acetophenone: Another precursor used in the synthesis.
Imines: A broader class of compounds to which this compound belongs.
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
68100-24-3 |
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Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1,2-diphenyl-2-(1-phenylethylimino)ethanone |
InChI |
InChI=1S/C22H19NO/c1-17(18-11-5-2-6-12-18)23-21(19-13-7-3-8-14-19)22(24)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
AIGIMFDIIJAOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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